

Commercial suppliers of 4-Pentylphenylacetylene-d7

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Compound of Interest

Compound Name: 4-Pentylphenylacetylene-d7

Cat. No.: B15561844

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Technical Guide: 4-Pentylphenylacetylene-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylphenylacetylene-d7 is a deuterated form of 4-pentylphenylacetylene. Deuterated compounds are of significant interest in various scientific fields, including materials science and pharmaceutical research. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, which can be advantageous in applications such as liquid crystal research, where molecular packing and dynamics are crucial. Additionally, deuterated standards are valuable in analytical chemistry for use as internal standards in mass spectrometry-based quantification. This guide provides a summary of the currently available technical information for **4-Pentylphenylacetylene-d7**.

Commercial Suppliers

The availability of **4-Pentylphenylacetylene-d7** appears to be limited, with one primary commercial source identified.

Supplier	Product Name	Catalog Number	Purity
MedchemExpress	4-Pentylphenylacetylene-d7	HY-W016873-d7	>98% (unlabeled)

Physicochemical Properties

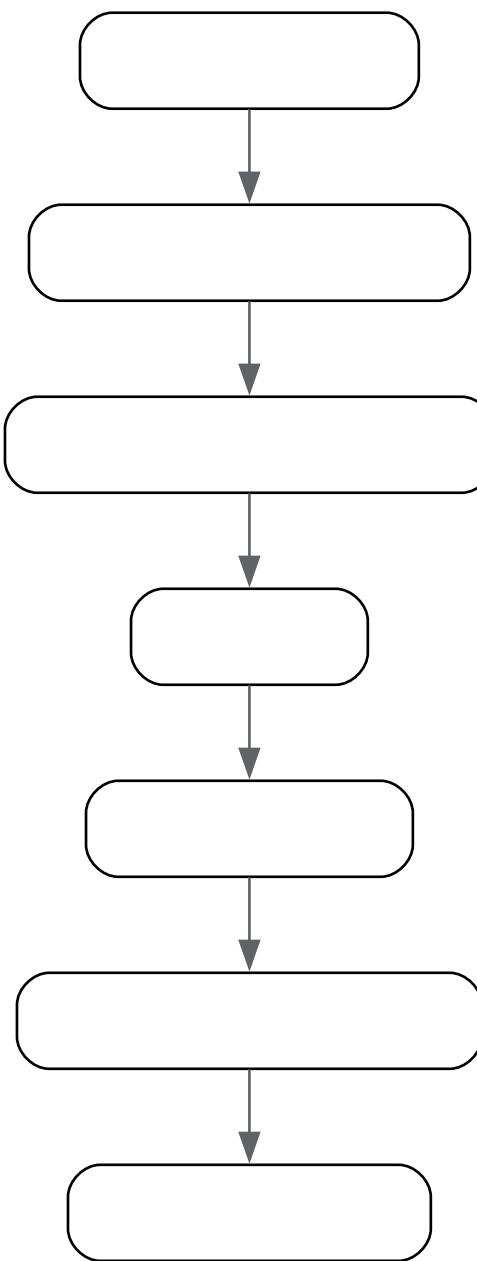
Detailed experimental data for **4-Pentylphenylacetylene-d7** is not readily available in the public domain. The following table summarizes key properties, with some data inferred from the non-deuterated analogue, 1-Ethynyl-4-pentylbenzene (CAS: 79887-10-8)[1].

Property	Value	Source
Chemical Name	4-Pentylphenylacetylene-d7	-
Molecular Formula	C ₁₃ H ₉ D ₇	MedchemExpress
Molecular Weight	179.31 g/mol	MedchemExpress
CAS Number (unlabeled)	79887-10-8	[1]
Appearance	Likely a liquid or low-melting solid	Inferred
Solubility	Soluble in organic solvents like chloroform, THF	Inferred

Experimental Protocols

Specific, validated experimental protocols for the synthesis of **4-Pentylphenylacetylene-d7** are not published in peer-reviewed literature. However, a general approach for the synthesis of deuterated phenylacetylenes can be proposed based on established synthetic methodologies. The following is a representative, non-validated workflow.

Generalized Synthetic Workflow for Deuterated Phenylacetylenes



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Caption: Generalized synthetic workflow for **4-Pentylphenylacetylene-d7**.

Methodology:

- Sonogashira Coupling: 1-Bromo-4-pentylbenzene would be coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

- Deprotection: The resulting (4-pentylphenyl)trimethylsilylacetylene would then be deprotected, typically using a mild base like potassium carbonate in methanol, to yield 4-pentylphenylacetylene.
- Deuteration: The terminal alkyne proton is acidic and can be exchanged for deuterium. This can be achieved by treating the 4-pentylphenylacetylene with a deuterium source, such as deuterium oxide (D_2O), in the presence of a base catalyst. To achieve deuteration on the pentyl chain, starting materials with a deuterated pentyl group would be required, which would involve a more complex multi-step synthesis.

Potential Applications

While specific research applications for **4-Pentylphenylacetylene-d7** are not widely documented, its structure suggests a primary application in the field of liquid crystals. Phenylacetylene derivatives are known to be components of liquid crystal mixtures^{[2][3]}. The rigid rod-like structure of the 4-pentylphenylacetylene core is a common motif in liquid crystalline molecules.

The deuteration of the molecule could serve several purposes in this context:

- Probing Molecular Dynamics: Deuterium has a different nuclear spin and magnetic moment than hydrogen, making it a useful probe in techniques like deuterium nuclear magnetic resonance (2H -NMR) spectroscopy to study the orientation and dynamics of molecules within a liquid crystal phase.
- Altering Phase Behavior: The subtle changes in intermolecular interactions due to deuteration can influence the transition temperatures and stability of different liquid crystal phases.

There is currently no evidence to suggest that **4-Pentylphenylacetylene-d7** is involved in any biological signaling pathways. Its application is likely confined to materials science and analytical chemistry.

Conclusion

4-Pentylphenylacetylene-d7 is a specialized chemical with limited commercial availability and published data. Its primary utility is likely as a research tool in the field of liquid crystals, where

its deuterated nature can be exploited to study molecular dynamics and phase behavior. Further research and publication of its specific properties and applications would be beneficial to the scientific community.

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